

# Spectroscopic Analysis of 2-hydroxy-2-methylpropanamide: A Guide to Structural Confirmation

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## Compound of Interest

Compound Name: 2-hydroxy-2-methylpropanamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of **2-hydroxy-2-methylpropanamide**. By presenting experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for researchers in the fields of chemistry and drug development, offering a clear and data-driven approach to structural elucidation.

## Molecular Structure

**2-hydroxy-2-methylpropanamide** is a simple organic molecule containing a primary amide, a tertiary alcohol, and two methyl groups. Its structure is confirmed by the spectroscopic data presented below.

Chemical Structure:

## Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for **2-hydroxy-2-methylpropanamide**, providing a clear comparison for structural verification.

## Infrared (IR) Spectroscopy

Table 1: Infrared Spectroscopy Data

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Observed Absorption (cm <sup>-1</sup> )	Appearance
O-H (Alcohol)	3500-3200	~3400	Broad
N-H (Amide)	3350-3180	~3300, ~3180	Two bands, medium
C-H (sp <sup>3</sup> )	3000-2850	~2980, ~2940	Strong
C=O (Amide I)	1690-1630	~1670	Strong, sharp
N-H bend (Amide II)	1640-1550	~1620	Medium
C-O (Alcohol)	1260-1050	~1170	Strong

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>1</sup>H NMR Spectroscopy Data (300 MHz, CDCl<sub>3</sub>)

Protons	Expected Chemical Shift (δ, ppm)	Observed Chemical Shift (δ, ppm)	Multiplicity	Integration
-C(CH <sub>3</sub> ) <sub>2</sub>	1.2 - 1.5	~1.4	Singlet	6H
-OH	1.0 - 5.0 (variable)	~2.5	Broad Singlet	1H
-NH <sub>2</sub>	5.0 - 8.0	~5.5, ~6.5	Two Broad Singlets	2H

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: <sup>13</sup>C NMR Spectroscopy Data (75 MHz, CDCl<sub>3</sub>)

Carbon Atom	Expected Chemical Shift ( $\delta$ , ppm)	Observed Chemical Shift ( $\delta$ , ppm)
-C(CH <sub>3</sub> ) <sub>2</sub>	20 - 30	~27
-C(OH)(CH <sub>3</sub> ) <sub>2</sub>	65 - 80	~72
-C=O	170 - 180	~178

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Ion	Expected m/z	Observed m/z	Interpretation
[M] <sup>+</sup>	103.06	103	Molecular Ion
[M-CH <sub>3</sub> ] <sup>+</sup>	88	88	Loss of a methyl radical
[M-NH <sub>2</sub> ] <sup>+</sup>	87	87	Loss of an amino radical
[C(O)NH <sub>2</sub> ] <sup>+</sup>	44	44	Amide fragment

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Infrared (IR) Spectroscopy

A small amount of solid **2-hydroxy-2-methylpropanamide** is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10 mg of **2-hydroxy-2-methylpropanamide** is dissolved in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) containing a small amount of tetramethylsilane (TMS) as an

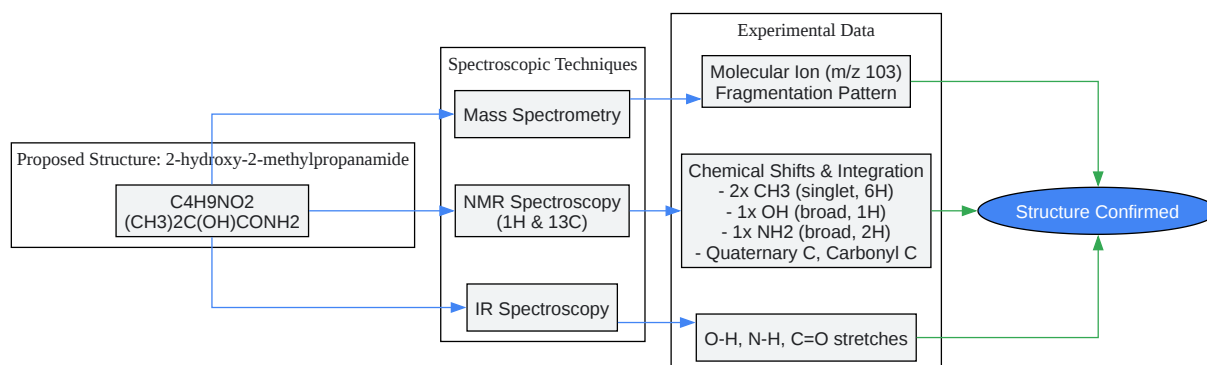
internal standard. The solution is transferred to an NMR tube. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 300 MHz NMR spectrometer.

## Mass Spectrometry (MS)

A dilute solution of **2-hydroxy-2-methylpropanamide** in a suitable volatile solvent (e.g., methanol) is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography. Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions, which are then analyzed by a mass analyzer.

## Visualizing Structural Confirmation

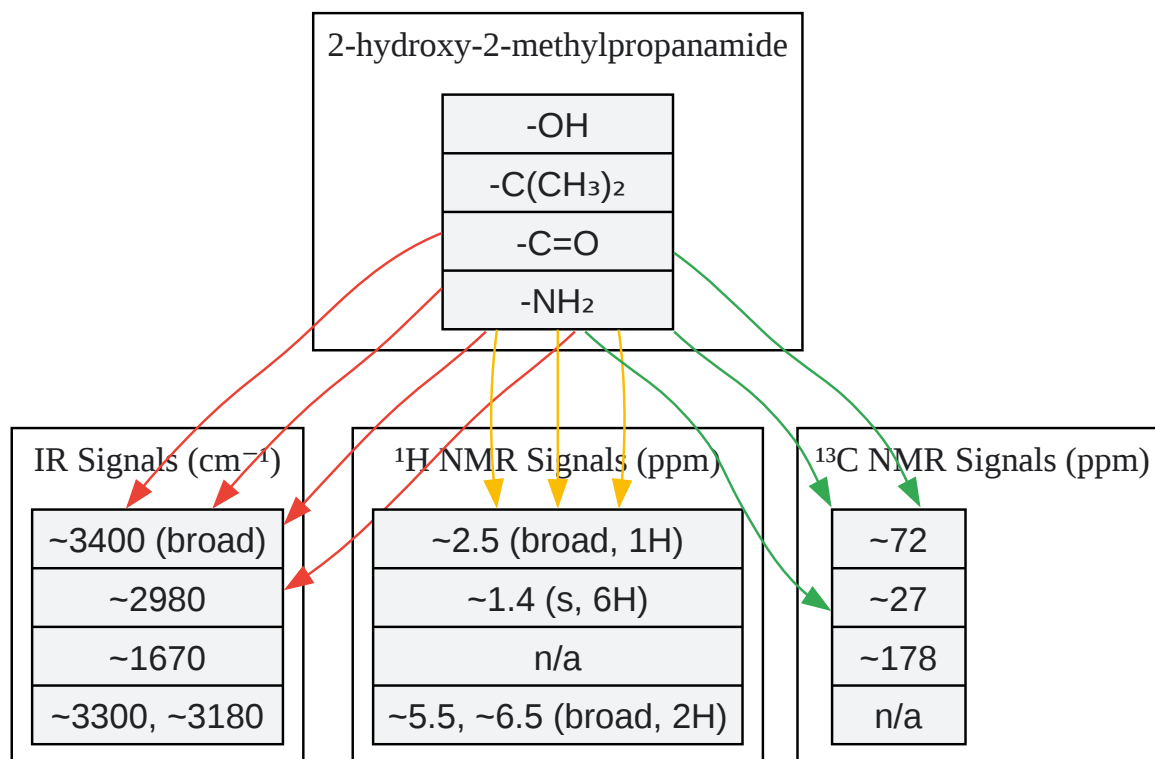
The following diagrams illustrate the logical workflow for confirming the structure of **2-hydroxy-2-methylpropanamide** using the spectroscopic data.



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Caption: Workflow for Spectroscopic Structure Confirmation.

The following diagram illustrates the key correlations between the functional groups of **2-hydroxy-2-methylpropanamide** and their characteristic spectroscopic signals.



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Caption: Correlation of Functional Groups to Spectroscopic Signals.

## Conclusion

The presented spectroscopic data from IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry are in strong agreement with the proposed structure of **2-hydroxy-2-methylpropanamide**. The characteristic absorption bands, chemical shifts, integration values, and fragmentation patterns collectively provide a definitive confirmation of the molecule's functional groups and their connectivity. This guide serves as a practical reference for the structural elucidation of this and similar compounds.

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